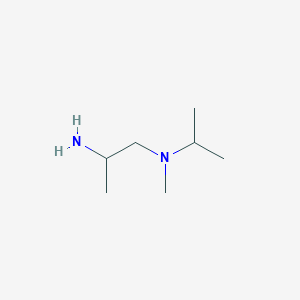

(2-Aminopropyl)(methyl)(propan-2-yl)amine

Description

(2-Aminopropyl)(methyl)(propan-2-yl)amine, with the IUPAC name (S)-N1-isopropyl-N1-methylpropane-1,2-diamine, is a structurally distinct secondary amine. sigmaaldrich.com Its architecture, featuring both a primary and a tertiary amine group, as well as a chiral center, positions it as a versatile building block in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1567920-17-5 sigmaaldrich.com |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol sigmaaldrich.com |

| IUPAC Name | (S)-N1-isopropyl-N1-methylpropane-1,2-diamine sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Chirality | Chiral |

Amines are fundamental organic compounds that play a crucial role across the chemical sciences. Their basicity and nucleophilicity make them vital reagents and functional groups in a myriad of chemical transformations. Research in amine chemistry is vast, encompassing everything from the development of new synthetic methodologies to their application in catalysis and materials science.

Diamines, molecules containing two amine groups, are a particularly important subclass. They serve as key monomers in the synthesis of widely used polymers such as polyamides and polyurethanes. nih.gov The distance and stereochemical relationship between the two amine functionalities in a diamine can significantly influence the properties of the resulting materials. enamine.net The subject compound, this compound, fits within this context as a chiral 1,2-diamine, a class of compounds known for their utility in asymmetric synthesis, where they can act as chiral ligands for metal catalysts.

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of contemporary chemical research.

In organic synthesis , the presence of two distinct amine groups—a primary and a sterically hindered tertiary amine—offers opportunities for selective functionalization. The primary amine can undergo a wide range of reactions, such as acylation, alkylation, and reductive amination, while the tertiary amine can act as a base or a coordinating site. The chiral backbone is of particular interest for asymmetric catalysis, where similar 1,2-diamines are used to create chiral environments around a metal center, enabling the synthesis of enantiomerically enriched products.

In materials science , diamines are essential building blocks for polymers. nih.gov They are reacted with dicarboxylic acids or their derivatives to form polyamides, or with phosgene (B1210022) or its substitutes to create polyureas. More recently, there has been a significant research effort in the development of non-isocyanate polyurethanes (NIPUs), where cyclic carbonates react with diamines. acs.orgacs.org This approach avoids the use of toxic isocyanates. The specific structure of this compound could impart unique properties, such as altered solubility, thermal stability, or mechanical strength, to polymers derived from it. The chirality of the monomer could also lead to the formation of polymers with specific secondary structures and properties.

The exploration of novel amines like this compound is guided by several overarching research paradigms. A primary focus is the development of efficient and selective synthetic routes to access these molecules. For diamines, this often involves the amination of dihaloalkanes or the reduction of dinitriles or amino nitriles.

A significant area of research is the application of these amines as ligands in coordination chemistry and catalysis. The ability of the two nitrogen atoms to chelate to a metal center can stabilize catalytic species and influence their reactivity and selectivity. For chiral diamines, this is the foundation of their use in asymmetric catalysis.

In the realm of materials science, a key research direction is the "bottom-up" design of functional materials. eurekalert.org This involves the synthesis of monomers with specific functionalities and stereochemistry to control the macroscopic properties of the resulting polymers. The investigation of how the incorporation of this compound into a polymer backbone affects its properties would be a logical research direction. This could involve studying its impact on the polymer's crystallinity, thermal behavior, and mechanical performance. Furthermore, the development of bio-based diamines is a growing field, aiming to create more sustainable plastics. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N-methyl-1-N-propan-2-ylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)9(4)5-7(3)8/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPLGXKAPTVKMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Aminopropyl Methyl Propan 2 Yl Amine

Established Synthetic Pathways to (2-Aminopropyl)(methyl)(propan-2-yl)amine

Established methods for the synthesis of this compound primarily rely on well-known organic transformations, including reductive amination and sequential alkylation steps. These pathways often involve commercially available or readily synthesized precursors.

Reductive Amination Strategies for Amine Formation

Reductive amination is a cornerstone of amine synthesis, valued for its versatility in forming C-N bonds. acs.orgyoutube.com This method can be adapted for the synthesis of this compound, likely proceeding through a multi-step sequence due to the unsymmetrical nature of the target molecule. A plausible route would involve the initial formation of a simpler primary or secondary amine, followed by subsequent reductive amination to introduce the remaining alkyl groups.

One potential pathway could start with a suitable keto-amine precursor. The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this one-pot synthesis include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound. youtube.comorganic-chemistry.org

For the synthesis of the target compound, a stepwise approach would be necessary to ensure the correct placement of the methyl and isopropyl groups. For instance, a primary amine could first be synthesized and then undergo a second reductive amination with a different carbonyl compound to yield the final tertiary amine. youtube.com

Multi-step Organic Synthesis Sequences

Given the structure of this compound, a multi-step synthesis is the most practical approach. A hypothetical synthetic sequence could begin with a readily available starting material like 2-amino-2-methyl-1-propanol (B13486). A patented method describes the synthesis of 2-methyl-1,2-propanediamine from this alcohol via catalytic amination in the presence of hydrogen and a suitable catalyst. google.com

Once 2-methyl-1,2-propanediamine is obtained, a sequence of selective N-alkylation reactions would be required. Protecting group chemistry might be employed to differentiate the two nitrogen atoms of the diamine, allowing for the sequential introduction of the methyl and isopropyl groups. For example, one of the amino groups could be selectively protected, followed by the alkylation of the unprotected amine. After deprotection, the second amino group could then be alkylated.

Another approach could involve the N-alkylation of a primary amine with an appropriate alkyl halide. However, this method often suffers from a lack of selectivity and can lead to the formation of quaternary ammonium (B1175870) salts. acs.org

Precursor Compound Utilization in Synthesis

The choice of precursors is critical for an efficient synthesis. For this compound, key precursors would likely include:

2-Amino-2-methyl-1-propanol: A commercially available starting material for the synthesis of the diamine backbone. google.com

Isopropylamine (B41738) and Formaldehyde: These could be used in a Mannich-type reaction to introduce the N-methyl and N-isopropyl groups, as suggested by a synthesis method for N-methyl isopropylamine. google.com

Acetone (B3395972) and Methylamine (B109427): As sources for the isopropyl and methyl groups, respectively, in reductive amination reactions.

2-methyl-1,2-propanediamine: As a direct precursor that can undergo sequential N-alkylation. google.com

The following table outlines potential precursors and their roles in the synthesis:

| Precursor Compound | Role in Synthesis |

| 2-Amino-2-methyl-1-propanol | Starting material for the diamine backbone |

| 2-methyl-1,2-propanediamine | Intermediate for sequential N-alkylation |

| Isopropylamine | Source of the isopropyl group |

| Methylamine | Source of the methyl group |

| Acetone | Precursor for the isopropyl group in reductive amination |

| Formaldehyde | Precursor for the methyl group in reductive amination |

Novel and Emerging Synthetic Approaches

Recent advancements in catalysis and a growing emphasis on sustainable chemistry are paving the way for new methods to synthesize complex amines like this compound.

Catalytic Synthesis of this compound

Modern catalytic methods offer more efficient and selective routes to amines. Transition metal-catalyzed hydroamination, for instance, allows for the direct addition of an amine to an alkene, an atom-economical approach. nih.gov A rhodium-catalyzed hydroamination of allylic amines has been shown to produce unsymmetrical vicinal diamines. acs.orgnih.gov This methodology could potentially be adapted for the synthesis of the target compound, offering a more direct route than traditional multi-step sequences.

Furthermore, catalytic asymmetric synthesis of 1,2-diamines has garnered significant interest, employing various strategies such as the ring-opening of aziridines and the diamination of olefins. rsc.orgrsc.orgnih.gov These methods often utilize chiral catalysts to produce enantiomerically pure diamines, which is of particular importance in the pharmaceutical industry. scielo.brnih.gov While not explicitly demonstrated for this compound, these catalytic approaches represent the forefront of amine synthesis and could be applied to this target.

The following table summarizes some modern catalytic approaches to diamine synthesis:

| Catalytic Method | Catalyst Example | Potential Application |

| Hydroamination of Allylic Amines | Rhodium complexes | Direct synthesis of the diamine backbone |

| Asymmetric Ring-Opening of Aziridines | Scandium or Iron complexes | Enantioselective synthesis of chiral diamines |

| Diamination of Alkenes | Palladium complexes | Formation of the diamine from an alkene precursor |

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of amine synthesis, this includes the use of renewable resources, atom-economical reactions, and the reduction of hazardous waste. acs.org

Catalytic methods, particularly those using earth-abundant metals and renewable alcohols as alkylating agents, are at the heart of green amine synthesis. acs.orgacs.org For example, the N-alkylation of amines using alcohols as alkylating agents is a green alternative to the use of alkyl halides, as the only byproduct is water. acs.org

Biocatalysis, using enzymes such as transaminases, also offers a green route to chiral amines. These enzymes can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity under mild reaction conditions. acs.org While direct application to this compound is not yet reported, the development of robust transaminases could provide a sustainable pathway to this and other complex chiral amines.

Flow Chemistry and Continuous Synthesis Methodologies

The adoption of flow chemistry for the synthesis of fine chemicals and active pharmaceutical ingredients has been steadily increasing due to its numerous advantages over traditional batch processes. mdpi.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward automation and scale-up. rsc.org While specific literature on the continuous flow synthesis of this compound is not extensively documented, a plausible and efficient route can be designed based on established continuous processes for structurally related diamines, such as N,N-dimethyl-1,3-propanediamine. google.comresearchgate.net

A proposed continuous flow process for this compound would likely involve a multi-step sequence, beginning with the reductive amination of a suitable keto-precursor with N-methylisopropylamine. A packed-bed reactor containing a heterogeneous catalyst would be a central feature of such a setup.

Table 1: Proposed Parameters for Continuous Flow Synthesis

| Parameter | Proposed Value/Condition | Rationale |

| Reactors | Packed-Bed Microreactors (µPBRs) | High catalyst surface area-to-volume ratio, excellent mixing, and heat transfer. |

| Catalyst | Platinum on Carbon (Pt/C) or Raney Nickel (Raney-Ni) | Proven efficacy in reductive amination and hydrogenation reactions in flow. mdpi.comgoogle.com |

| Reagents | 1-Amino-2-propanone (or its precursor), N-methylisopropylamine, H₂ gas | Readily available starting materials for the key reductive amination step. |

| Solvent | Tetrahydrofuran (THF) or Methanol | Good solubility for reactants and intermediates, compatible with common hydrogenation catalysts. mdpi.com |

| Temperature | 30-80 °C | Mild conditions to ensure selectivity and prevent side reactions. |

| **Pressure (H₂) ** | 1-10 bar | Sufficient for efficient hydrogenation without requiring specialized high-pressure equipment. |

| Flow Rate | 0.1-1.0 mL/min | Allows for adequate residence time for complete conversion. |

| In-line Purification | Liquid-liquid extraction or scavenger resin columns | To remove unreacted starting materials and by-products, enabling the direct output of a purified product stream. |

This proposed flow synthesis would offer significant advantages in terms of process control and safety, particularly in handling potentially unstable intermediates. The ability to telescope reaction steps without isolating intermediates is a hallmark of efficient continuous manufacturing. rsc.org

Mechanistic Investigations of this compound Synthesis

The primary route for the synthesis of this compound is reductive amination. This reaction involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

Reaction Intermediate Identification and Characterization

The synthesis of this compound via the reductive amination of aminoacetone with N-methylisopropylamine would proceed through a key iminium ion intermediate. The initial reaction between the ketone (aminoacetone) and the secondary amine (N-methylisopropylamine) forms a hemiaminal. This hemiaminal then undergoes dehydration to form the crucial C=N double bond of an iminium cation.

Reaction Scheme: Formation of the Iminium Intermediate

The identification and characterization of such intermediates are typically performed using spectroscopic methods. Due to their transient nature, in-situ monitoring techniques such as FlowNMR or ReactIR would be ideal. In the absence of direct spectroscopic data for this specific reaction, characterization would rely on comparison to analogous, well-documented reductive amination reactions.

Transition State Analysis in Amine Formation

The rate-determining step in this reductive amination is typically the reduction of the iminium ion by a hydride source. The transition state for this step involves the approach of the hydride reagent (e.g., from a borohydride) to the electrophilic carbon of the iminium double bond.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling such transition states. These calculations can provide insights into the geometry and energy of the transition state, helping to explain the observed reactivity and selectivity. For the reduction of the iminium intermediate, the transition state would feature a partial bond forming between the hydride and the carbon atom, and a partial bond breaking within the hydride reagent. The geometry would likely be a trigonal bipyramidal-like arrangement around the carbon atom.

Kinetic Studies of Synthetic Reactions

Kinetic studies are essential for optimizing reaction conditions and understanding the reaction mechanism. For the synthesis of this compound, the rate of the reaction would be dependent on several factors:

Concentration of Reactants: The rate would be expected to show a first-order dependence on the concentration of the iminium ion and the hydride reagent.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate, following the Arrhenius equation. However, this must be balanced against potential side reactions and decomposition at higher temperatures.

Catalyst Activity: In catalytic hydrogenations, the nature and concentration of the catalyst are paramount.

pH: The formation of the imine/iminium intermediate is pH-dependent. Acidic conditions are generally required to facilitate the dehydration of the hemiaminal, but highly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Notes |

| [Aminoacetone] | Increases rate up to a point | High concentrations can lead to self-condensation side products. |

| [N-methylisopropylamine] | Increases rate | |

| [Hydride Reagent] | Increases rate | The choice of hydride reagent (e.g., NaBH₄, NaBH₃CN) also affects the rate and selectivity. |

| Temperature | Increases rate | Higher temperatures may reduce selectivity. |

| pH | Optimal range typically 4-6 | Controls the equilibrium of iminium ion formation. |

Stereochemical Considerations in this compound Synthesis

The target molecule possesses a chiral center at the C2 position of the propyl chain. Therefore, controlling the stereochemistry is a critical aspect of its synthesis, particularly if a specific enantiomer is desired for a particular application.

Chiral Pool Approaches

A chiral pool approach utilizes readily available, enantiomerically pure starting materials to introduce the desired stereochemistry into the target molecule. For the synthesis of this compound, natural amino acids such as (S)-Alanine or (R)-Alanine are excellent chiral precursors.

A hypothetical synthetic route starting from (S)-Alanine could proceed as follows:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of (S)-Alanine is reduced to a primary alcohol, yielding (S)-alaninol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protection of the Amino Group: The primary amine of (S)-alaninol is protected, for example, as a carbamate (B1207046) (e.g., Boc-protected), to prevent it from interfering in subsequent steps.

Oxidation of the Alcohol: The primary alcohol is then oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.

Reductive Amination: The resulting chiral aldehyde undergoes reductive amination with N-methylisopropylamine to form the N-methyl-N-isopropylamino group.

Deprotection: The protecting group on the primary amine is removed to yield the final product, (S)-(2-Aminopropyl)(methyl)(propan-2-yl)amine.

This strategy ensures that the stereochemistry at the C2 position, originating from the chiral pool starting material, is retained throughout the synthesis. The use of chiral diamines and their derivatives is of significant interest in asymmetric synthesis. acs.orguw.edu.plresearchgate.netrsc.org

Table 3: Summary of Chiral Pool Synthesis Steps

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Reduction | LiAlH₄ | (S)-Alaninol |

| 2 | Protection | (Boc)₂O | Boc-(S)-alaninol |

| 3 | Oxidation | Dess-Martin periodinane | Boc-(S)-alaninal |

| 4 | Reductive Amination | HN(CH₃)(CH(CH₃)₂), NaBH(OAc)₃ | Boc-(S)-(2-Aminopropyl)(methyl)(propan-2-yl)amine |

| 5 | Deprotection | Trifluoroacetic Acid (TFA) | (S)-(2-Aminopropyl)(methyl)(propan-2-yl)amine |

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, including complex amines. For a molecule like this compound, which contains a chiral center at the 2-position of the propyl chain, asymmetric catalysis would be crucial for establishing the desired stereochemistry. General strategies for the asymmetric synthesis of chiral 1,2-diamines often employ metal-catalyzed reactions or organocatalysis. rsc.org

One plausible approach involves the asymmetric reduction of a suitable imine precursor. For instance, a chiral catalyst, such as a transition metal complex with a chiral ligand, could be used to reduce an imine formed from a ketone and an amine, leading to the formation of a chiral amine with high enantiomeric excess. The development of such catalysts has been a significant area of research, with numerous chiral ligands being designed and synthesized for a wide range of applications. sigmaaldrich.com

Another powerful method is the catalytic aminolysis of meso-aziridines, which can provide chiral 1,2-diamines with two differently substituted amino groups. rsc.org This strategy allows for the desymmetrization of a prochiral starting material, a key concept in modern asymmetric synthesis.

While specific catalysts for the direct synthesis of this compound are not documented in readily accessible literature, the principles of asymmetric catalysis provide a clear framework for its potential synthesis. Research in this area continues to evolve, with a focus on developing more efficient, selective, and sustainable catalytic systems. rsc.org

Diastereoselective and Enantioselective Methodologies

The synthesis of a specific stereoisomer of this compound, for instance, the (S)-enantiomer, would necessitate the use of enantioselective methodologies. A common strategy for achieving this is through reductive amination. mdma.ch A hypothetical enantioselective synthesis could start from a chiral precursor, such as (S)-1,2-diaminopropane. This commercially available starting material already possesses the desired stereochemistry at the chiral center.

A potential synthetic route could involve the following steps:

Monoprotection of one amino group of (S)-1,2-diaminopropane to allow for selective alkylation of the other.

Reductive amination of the free amino group with acetone to introduce the isopropyl group. This reaction typically involves the formation of an imine intermediate, which is then reduced in situ.

N-methylation of the remaining secondary amine. This could be achieved through various methods, such as the Eschweiler-Clarke reaction or using a methylating agent like methyl iodide.

Deprotection of the initially protected amino group to yield the final product.

The choice of protecting groups and reaction conditions at each step would be critical to ensure high yields and prevent side reactions. Diastereoselectivity would be a key consideration if any of the subsequent steps introduced a new chiral center.

Alternatively, a one-pot synthesis of N,N'-dialkylated diamines has been demonstrated for similar structures, which could potentially be adapted. sci-hub.se This approach often involves the direct reductive amination of a diamine salt with aldehydes.

The following table outlines a hypothetical diastereoselective and enantioselective synthesis starting from (S)-1,2-diaminopropane:

| Step | Reaction | Reagents and Conditions (Hypothetical) | Key Considerations |

| 1 | Monoprotection | Boc-anhydride, triethylamine, dichloromethane | Regioselectivity, preventing di-protection |

| 2 | Reductive Amination | Acetone, NaBH(OAc)₃, dichloroethane | Control of over-alkylation |

| 3 | N-Methylation | Formaldehyde, formic acid (Eschweiler-Clarke) | Complete methylation, avoiding side products |

| 4 | Deprotection | Trifluoroacetic acid or HCl in dioxane | Complete removal of the protecting group |

This table represents a hypothetical synthetic route based on established chemical principles, as specific literature for this compound is not available.

Process Optimization and Scale-Up Research

Catalyst selection and optimization are also crucial. For catalytic steps, such as asymmetric hydrogenation or reductive amination, the catalyst's activity, selectivity, and stability would need to be thoroughly investigated. The use of heterogeneous catalysts could simplify product purification and catalyst recycling, which is often a significant consideration in large-scale manufacturing.

The choice of solvents and reagents would be guided by green chemistry principles, favoring less hazardous and more environmentally benign options. The development of robust analytical methods to monitor reaction progress and ensure product purity would also be an essential part of the process optimization.

The following table summarizes key areas of focus for process optimization and scale-up research:

| Area of Focus | Key Parameters to Optimize | Potential Improvements |

| Route Efficiency | Number of steps, overall yield | Convergent synthesis, one-pot reactions |

| Catalysis | Catalyst loading, turnover number, reusability | High-activity catalysts, heterogeneous systems |

| Reaction Conditions | Temperature, pressure, reaction time | Milder conditions, shorter reaction times |

| Raw Materials | Cost, availability, purity | Use of inexpensive and readily available starting materials |

| Solvent & Reagents | Environmental impact, safety, recyclability | Green solvents, atom-economical reagents |

| Purification | Method, efficiency, solvent usage | Crystallization, distillation, chromatography optimization |

| Safety | Hazard analysis of all steps and materials | Inherently safer design of the process |

This table outlines general considerations for process optimization and scale-up, as specific research for this compound is not available.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Aminopropyl Methyl Propan 2 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (2-Aminopropyl)(methyl)(propan-2-yl)amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical structure.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the spin-spin coupling between adjacent non-equivalent protons. For instance, the protons of the methyl groups attached to the isopropyl moiety would appear as a doublet, coupled to the methine proton. docbrown.info The N-methyl group would present as a singlet, while the protons on the aminopropyl chain would show more complex splitting patterns due to their proximity to both a chiral center and nitrogen atoms. The amine protons themselves often appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization. In this compound, seven distinct carbon signals would be anticipated in a chiral environment. The chemical shifts are indicative of the carbon type (methyl, methylene (B1212753), methine). For example, the carbon atoms directly bonded to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH(CH₃)₂ | 2.8 - 3.0 | Septet | ~6.5 |

| N-CH₃ | 2.2 - 2.4 | Singlet | - |

| CH₂-N | 2.3 - 2.6 | Multiplet | - |

| CH(NH₂) | 2.9 - 3.1 | Multiplet | - |

| CH-CH₃ | 1.0 - 1.2 | Doublet | ~6.5 |

| C(CH₃)₂ | 1.0 - 1.2 | Doublet | ~6.5 |

| NH₂ | 1.3 - 1.8 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C H(CH₃)₂ | 50 - 55 |

| N-C H₃ | 35 - 40 |

| C H₂-N | 55 - 60 |

| C H(NH₂) | 45 - 50 |

| CH-C H₃ | 18 - 22 |

| C(C H₃)₂ | 20 - 25 |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as correlations between the protons along the aminopropyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For example, it would show correlations between the N-methyl protons and the carbon of the isopropyl methine, as well as the methylene carbon of the propyl chain, confirming the connectivity around the tertiary nitrogen atom.

While typically analyzed in solution, solid-state NMR (ssNMR) can provide valuable information about the compound in its solid form, such as its crystalline packing and the presence of different polymorphs. wikipedia.org For alkylamines, ssNMR has been used to study their intercalation behavior in layered materials, demonstrating the sensitivity of the technique to the local environment of the amine. nih.govacs.org The broad lines observed in ssNMR spectra, resulting from anisotropic interactions, can be narrowed using techniques like magic-angle spinning (MAS), allowing for high-resolution analysis in the solid state. wikipedia.orgemory.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound, C₇H₁₈N₂. The calculated exact mass can then be compared to the experimentally measured mass to confirm the compound's identity.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₉N₂⁺ | 131.1548 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, characteristic fragmentation pathways would involve the cleavage of C-C and C-N bonds. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines. docbrown.info For instance, the loss of an isopropyl group or a methyl group from the tertiary amine would be expected. Cleavage of the bond between the two carbons of the propyl chain would also lead to characteristic fragment ions. The analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the different alkyl groups to the nitrogen atoms. nih.govnih.gov

Table 4: Predicted Key MS/MS Fragmentation Ions for this compound ([M+H]⁺ as precursor)

| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Plausible Fragment Structure |

|---|---|---|

| 86.10 | C₃H₇• (Isopropyl radical) | [CH₃NHCH₂CH(NH₂)CH₃]⁺ |

| 72.08 | C₄H₁₁N (Isopropylmethylamine) | [CH₃CH(NH₂)]⁺ |

| 58.07 | C₃H₇N (Propylamine) | [CH₃N(CH₃)CH(CH₃)]⁺ |

| 44.05 | C₂H₅• (Ethyl radical) from propyl chain | [CH₃N(CH₃)CH₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of purity and the identification of volatile impurities in this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the volatile amine is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of the target compound from any impurities is based on differences in their boiling points and affinities for the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its initial identification.

Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which results in the formation of a molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the compound.

The purity of a this compound sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. Volatile impurities, such as residual solvents from synthesis or by-products, would appear as separate peaks with their own characteristic retention times and mass spectra, allowing for their identification and quantification.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Retention Time (min) | 8.45 |

| Molecular Ion (M+) (m/z) | 130.23 |

| Key Fragment Ions (m/z) | 115, 86, 72, 44 |

Note: This data is illustrative and represents expected values based on the compound's structure. Actual values may vary depending on the specific GC-MS conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Specific types of bonds absorb IR radiation at characteristic frequencies, which are reported as wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several key absorption bands:

N-H Stretching: As a primary amine, the -NH₂ group will show two distinct stretching vibrations, typically in the range of 3300-3500 cm⁻¹. spectroscopyonline.com The secondary amine (-NH-) group will show a single, weaker stretching band in a similar region. spectroscopyonline.com

C-H Stretching: The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups will produce strong absorption bands from C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹. libretexts.org

N-H Bending: The primary amine group also exhibits a characteristic bending vibration (scissoring) around 1590-1650 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds in both the primary and secondary amine moieties will appear in the fingerprint region of the spectrum, generally between 1020 and 1250 cm⁻¹. docbrown.info

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Secondary Amine (-NH-) | Stretch | 3300 - 3500 (one band) |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Primary Amine (-NH₂) | Bend (Scissoring) | 1590 - 1650 |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone. The C-C and C-N stretching vibrations would be readily observable. While N-H stretching bands also appear in Raman spectra, they are typically weaker than in IR spectra. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational characteristics.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the molecular structure of a crystalline compound. This technique requires growing a suitable single crystal of this compound. The crystal is then bombarded with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. This information reveals exact bond lengths, bond angles, and torsional angles within the molecule, providing an unambiguous confirmation of its connectivity and conformation in the solid state. nih.govresearchgate.net This technique would definitively establish the geometry of the propyl and isopropyl groups and the stereochemistry of the chiral center at the second carbon of the propyl chain.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. nih.govnih.gov

In PXRD, a powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. By comparing the PXRD pattern of a sample to known patterns of different polymorphs, one can identify the crystalline form present. This is crucial for quality control and ensuring the consistency of the solid-state form of the compound.

Co-crystallization and Salt Formation for Crystallographic Studies

The precise three-dimensional arrangement of atoms within this compound can be definitively determined through single-crystal X-ray diffraction. However, obtaining a single crystal of sufficient quality from the free amine, which may be a liquid or a low-melting solid at room temperature, can be challenging. To overcome this, co-crystallization and salt formation are powerful strategies to induce crystallinity and obtain suitable specimens for crystallographic analysis. nih.govnih.gov

Co-crystallization involves combining the target amine with a carefully selected "co-former" molecule in a specific stoichiometric ratio. nih.govnih.gov The two components are linked in the crystal lattice through non-covalent interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking. nih.gov For this compound, which possesses both hydrogen bond donor (the secondary amine proton) and acceptor (the lone pair of electrons on the nitrogen) sites, potential co-formers could include dicarboxylic acids (e.g., succinic acid, suberic acid), amides (e.g., nicotinamide), or other molecules with complementary functional groups. ijper.orggoogle.com The selection of a co-former is critical and can be guided by principles of crystal engineering and solubility parameters. nih.gov Common methods for preparing co-crystals include solvent evaporation, where the amine and co-former are dissolved in a common solvent that is then slowly evaporated, and liquid-assisted grinding, a mechanochemical method. nih.govijper.org

Salt formation is another robust technique, particularly suitable for basic compounds like amines. This method involves reacting the amine with an acid to form a crystalline salt. The choice of the acid is crucial and is guided by the pKa difference between the amine and the acid. ijper.org A wide range of acids, both organic (e.g., benzoic acid, tartaric acid) and inorganic (e.g., hydrochloric acid, sulfuric acid), can be used to form salts with distinct crystal packing and physical properties. The resulting salt often exhibits enhanced thermal stability and a higher propensity to form high-quality crystals compared to the free base. A search for related compounds reveals that hydrochlorides of similar amines are commercially available as stable solids. sigmaaldrich.com The formation of a salt introduces strong ionic interactions which, in conjunction with hydrogen bonding, can direct the formation of a well-ordered crystal lattice amenable to X-ray diffraction studies. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatography is an indispensable tool for the separation, identification, and quantification of this compound, as well as for the assessment of its purity and the determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and quantifying its concentration in various matrices. helsinki.fi A typical analytical setup would employ a reverse-phase HPLC method.

For the separation of amines, C8 or C18 columns are commonly used. chromatographyonline.comresearchgate.net The choice between them depends on the hydrophobicity of the compound and its impurities; a C18 column provides greater retention for nonpolar compounds, while a C8 column offers less retention and can be suitable for more polar analytes. chromatographyonline.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous phase is a critical parameter; for an amine, maintaining the pH in the acidic range (e.g., pH 3-4) ensures that the analyte is in its protonated, more polar form, leading to better peak shape and retention on a reverse-phase column. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample, from polar to nonpolar. chromatographyonline.com

Detection can be achieved using a UV detector if the molecule contains a chromophore, although simple alkylamines lack strong UV absorption. In such cases, or for improved sensitivity, derivatization with a UV-active agent can be performed. Alternatively, a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. For highly sensitive and specific quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is the method of choice. researchgate.netuliege.be This allows for quantification based on the mass-to-charge ratio of the target molecule, providing high selectivity and low limits of detection (LOD) and quantification (LOQ). researchgate.net Method validation would be performed according to ICH guidelines to establish linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (ESI+) |

| Injection Volume | 5 µL |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a stereocenter at the second carbon of the propyl chain, meaning it can exist as a pair of enantiomers (R and S forms). As these enantiomers may have different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the definitive technique for determining the enantiomeric excess (ee) of a chiral compound.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose, such as Chiralcel OD or Chiralpak AD) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is generally preferred to avoid potential kinetic resolution or racemization during the derivatization step. While gas chromatography with a chiral column has been used for the enantioseparation of related N-alkylated amino acids, nih.gov chiral HPLC offers a versatile and widely applicable alternative for non-volatile compounds. The mobile phase in chiral HPLC often consists of a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The precise conditions, including the choice of CSP and mobile phase composition, would need to be empirically determined and optimized for this compound.

Preparative Chromatography for Isolation and Purification

When a highly pure sample of this compound is required, for instance for use as a reference standard or for detailed toxicological studies, preparative chromatography is the method of choice for its isolation and purification. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

A preparative HPLC system utilizes columns with a larger internal diameter and longer length, packed with larger particle size stationary phase to accommodate higher sample loads. The flow rates are also significantly higher. An analytical HPLC method for purity assessment would first be developed and optimized, and then this method would be scaled up for preparative separation. The goal is to maximize throughput while maintaining sufficient resolution between the peak of the desired compound and those of its impurities.

During a preparative run, the eluent is collected in fractions as it exits the detector. The fractions corresponding to the pure this compound peak are then combined. The solvent is subsequently removed, typically by rotary evaporation, to yield the purified compound. This process can be used to isolate specific isomers or to remove synthesis by-products and degradants, ensuring a high degree of purity for the final product.

Advanced Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a solid sample, providing valuable information about its morphology, topography, and composition. For this compound, particularly in its solid form (e.g., as a salt or co-crystal), SEM can be used to characterize the size, shape, and surface features of the crystalline particles.

In an SEM analysis, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the atoms in the sample produce various signals that are collected by detectors to form an image. Secondary electrons are the most common signal used for imaging and provide detailed information about the surface topography.

The data obtained from SEM can be crucial in the context of material characterization. For instance, after a co-crystallization or salt formation procedure, SEM can be used to visually confirm the formation of new crystalline structures and to assess their uniformity and habit (the characteristic external shape of a crystal). This morphological information can be correlated with data from other analytical techniques, such as X-ray powder diffraction, and can be important for understanding the physical properties of the solid material, such as its flowability and dissolution characteristics. The sample for SEM analysis would typically be mounted on a stub and coated with a thin layer of a conductive material, such as gold or palladium, to prevent the build-up of electrostatic charge on the surface during imaging.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) has emerged as a powerful and versatile technique for the high-resolution characterization of material surfaces at the nanoscale. researchgate.netresearchgate.net Unlike traditional microscopy methods that rely on light or electrons, AFM utilizes a sharp probe to scan a sample's surface, measuring the minute forces between the probe and the surface to generate a three-dimensional topographical image. researchgate.net This capability extends to a wide array of materials, including conductive and non-conductive substances, and can be performed in various environments such as air, liquids, and under controlled temperatures. researchgate.net For the analysis of organic molecules like this compound, AFM offers a unique window into the surface morphology, microstructure, and mechanical properties of thin films or self-assembled monolayers.

The application of AFM to characterize thin films of organic compounds is well-established, providing critical data on film structure, including roughness, defects, and the arrangement of crystalline or amorphous phases. spectraresearch.com Tapping mode AFM, where the cantilever is oscillated near its resonance frequency, is a common approach for imaging delicate organic surfaces, as it minimizes lateral forces that could damage the sample. spectraresearch.com This method allows for the simultaneous acquisition of both topographic and phase images. Topographic images provide a detailed, three-dimensional profile of the surface, while phase imaging can reveal variations in material properties such as adhesion, elasticity, and friction across the sample surface. researchgate.net

Furthermore, advanced AFM techniques could be used to probe the nanomechanical properties of a this compound surface. By using the AFM tip to indent the surface, it is possible to measure properties like hardness and elasticity at a very localized level. researchgate.net This is particularly valuable for understanding the structure-property relationships of the material.

While specific research on the AFM characterization of this compound is not prevalent in publicly accessible literature, studies on similar amine-cured epoxy coatings and amine-functionalized surfaces provide a strong precedent for its applicability. researchgate.net For instance, research on amine-cured epoxies has successfully used AFM to reveal a two-phase microstructure consisting of nodular domains within an interstitial matrix, and to monitor surface degradation under environmental exposure. Similarly, AFM has been instrumental in characterizing the formation of self-assembled monolayers of amine-containing molecules on various substrates. researchgate.net

A hypothetical AFM analysis of a thin film of this compound could yield data such as that presented in the interactive table below. This table illustrates the type of quantitative surface morphology data that can be extracted from AFM images. The data points, while illustrative, are based on typical values observed in AFM studies of organic thin films.

Interactive Data Table: Hypothetical AFM Surface Roughness Analysis of a this compound Thin Film

| Scan Area (µm x µm) | Root Mean Square (RMS) Roughness (nm) | Average Roughness (Ra) (nm) | Maximum Height (Rmax) (nm) |

| 1 x 1 | 0.85 | 0.67 | 5.2 |

| 5 x 5 | 1.23 | 0.98 | 8.9 |

| 10 x 10 | 1.56 | 1.24 | 12.4 |

Theoretical and Computational Investigations of 2 Aminopropyl Methyl Propan 2 Yl Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and associated properties of a molecule. For (2-Aminopropyl)(methyl)(propan-2-yl)amine, such studies would provide critical insights into its stability, reactivity, and intermolecular interactions. However, specific studies applying these methods to the target molecule have not been found in a review of published literature.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous way to study molecular orbitals (MOs), which describe the location and wave-like behavior of an electron in a molecule.

For this compound, an ab initio analysis would reveal the shapes, energies, and compositions of its molecular orbitals. It would show how atomic orbitals from carbon, nitrogen, and hydrogen atoms combine to form the bonding and anti-bonding MOs of the entire molecule. This analysis is fundamental to understanding the nature of the chemical bonds, including the C-N, C-C, and C-H bonds, and the location of the lone pair electrons on the two nitrogen atoms.

A review of published research indicates that no specific ab initio molecular orbital analyses have been performed for this compound.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution of a molecule. nih.gov It is calculated by placing a positive point charge at various points on the electron density surface and computing the potential energy. The resulting surface is color-coded: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to a positive charge), while blue indicates positive electrostatic potential (electron-poor, repulsive to a positive charge). Green and yellow represent intermediate potentials. nih.gov

For this compound, an ESP map would be expected to show strong negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack or hydrogen bonding. The alkyl portions (propyl and isopropyl groups) would likely show weakly positive (blue or green) potential. Such a map provides invaluable information for predicting how the molecule will interact with other molecules, such as receptors, substrates, or solvents.

No experimentally or computationally generated ESP maps for this compound are available in the public domain.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. nih.gov

Conformational Landscape Exploration of the Amine

This compound possesses significant conformational flexibility due to the rotation around its single bonds. The isopropyl and aminopropyl groups can rotate freely, leading to a large number of possible three-dimensional arrangements, or conformers.

An MD simulation would explore this "conformational landscape" by simulating the molecule's motion over a period of time, allowing it to sample various low-energy conformations. The results would identify the most stable conformers—those that the molecule is most likely to adopt—and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity. Studies on similar molecules, like N-isopropyl-N-methylpropargylamine, have used these techniques to determine preferred conformations. nih.gov

No specific studies on the conformational landscape of this compound have been published.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvation effects refer to the interactions between a solute molecule and the solvent molecules surrounding it.

To study these effects on this compound, MD simulations would be performed with the amine placed in a "box" of explicit solvent molecules, such as water. The simulation would then track the interactions (e.g., hydrogen bonds between the amine's nitrogen atoms and water) and the resulting changes in the amine's preferred conformation. The presence of a polar solvent like water would likely stabilize conformations where the polar amino groups are exposed to the solvent, which can differ from the preferred conformation in a vacuum or a nonpolar solvent.

A search of the scientific literature did not yield any studies on the solvation effects on the conformation of this compound.

Due to the absence of specific scientific literature and research data for the chemical compound "this compound," it is not possible to provide a detailed and accurate article based on the requested outline. Searches for theoretical and computational investigations, including intermolecular interactions, reaction pathways, and QSAR principles, for this exact molecule did not yield any relevant scholarly results.

The generation of a scientifically sound article requires a foundation of published research. Without this, any attempt to provide the requested information would be speculative and would not meet the criteria of being "thorough, informative, and scientifically accurate."

Further research on related but distinct compounds does not provide a valid basis for describing the specific properties and behaviors of "this compound." Chemical properties are highly specific to molecular structure, and extrapolation from other molecules would be scientifically inappropriate.

Therefore, the requested article cannot be generated at this time.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Principles in Chemical Space Exploration

Database Mining and Virtual Screening Methodologies

The application of database mining and virtual screening methodologies to the specific chemical compound this compound is not extensively documented in publicly available scientific literature. While these computational techniques are standard in modern drug discovery and materials science, detailed research findings focusing solely on this compound are not readily accessible.

In the absence of specific studies, a hypothetical approach to how such an investigation would be structured can be described. Database mining would involve searching chemical and biological databases for compounds structurally similar to this compound. This process would aim to identify known biological activities, toxicological data, or other relevant information from analogous structures that could infer potential properties of the target compound.

Virtual screening would typically follow, employing the three-dimensional structure of the compound to predict its interaction with various biological targets. This in silico process can be either ligand-based or structure-based. A ligand-based virtual screen would use the known structure of this compound to search for other molecules with similar shapes and electronic properties. A structure-based virtual screen would involve docking the compound into the binding sites of known protein structures to predict binding affinity and mode of interaction.

While detailed experimental or computational studies on this compound are not available, computed property data can be found in various chemical databases. These properties are calculated using computational chemistry software and provide theoretical estimations of the compound's characteristics.

Computed Molecular Properties

| Property | Value |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(N)CN(C)C(C)C |

| InChI Key | JGPLGXKAPTVKMX-UHFFFAOYSA-N |

These computed descriptors are fundamental to any theoretical investigation and would serve as the starting point for more advanced computational modeling, should such research be undertaken.

Fundamental Amine Reactivity in Organic Transformations

The reactivity of this compound is rooted in the fundamental chemical properties of its primary and tertiary amine moieties. These include nucleophilicity, basicity, and susceptibility to oxidation and reduction.

Nucleophilic Reactivity and Substitution Reactions

Both the primary and tertiary nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of amines is a key factor in their ability to participate in substitution and addition reactions. Generally, the nucleophilicity of amines follows the trend: secondary > primary > tertiary > ammonia (B1221849), although this can be influenced by steric hindrance and solvent effects.

The primary amine group of this compound can readily undergo N-alkylation and N-acylation reactions. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form secondary amines. Similarly, reaction with acyl chlorides or anhydrides will yield amides. The tertiary amine, being more sterically hindered and generally less nucleophilic than the primary amine, is less likely to participate in direct substitution reactions. However, it can act as a non-nucleophilic base to facilitate such reactions.

The synthesis of related N-substituted 1,2-diamines often involves the direct alkylation of a primary amine. For example, the synthesis of N,N'-disubstituted cyclic 1,2-diamines has been achieved through the N-methylation of precursor diamines. This highlights the general reactivity of the amine groups in substitution reactions.

Acid-Base Equilibria and Proton Transfer Dynamics

For a diamine like this compound, there will be two pKa values, corresponding to the protonation of the two nitrogen atoms. The tertiary amine is expected to be more basic than the primary amine due to the presence of three electron-donating alkyl groups. However, steric hindrance around the tertiary nitrogen might affect its ability to be protonated.

The acid-base properties of this diamine are crucial for its role in catalysis, where it can act as a proton shuttle or a basic catalyst. The ability to control the protonation state of the molecule is also important in purification and derivatization strategies.

Table 1: Predicted pKa Values for Structurally Related Amines

| Compound Name | Structure | Predicted pKa (Basic) |

| Isopropylamine (B41738) | (CH₃)₂CHNH₂ | 10.63 |

| N-Methylisopropylamine | (CH₃)₂CHN(H)CH₃ | 10.85 |

| 1,2-Diaminopropane | CH₃CH(NH₂)CH₂NH₂ | 10.0, 7.0 |

Note: These are predicted or literature values for related compounds and are provided for comparative purposes. Specific experimental pKa values for this compound are not available.

Oxidation and Reduction Chemistry of the Amine Moiety

The nitrogen atoms in this compound can undergo oxidation. The oxidation of amines can lead to a variety of products, including hydroxylamines, imines, and nitro compounds, depending on the oxidant and reaction conditions. Primary amines can be oxidized to nitroalkanes, while tertiary amines can be oxidized to N-oxides. The presence of two amine groups of different types in this compound suggests that selective oxidation could be challenging but also offers opportunities for diverse chemical transformations.

The reduction of the amine moiety itself is not a common transformation as amines are already in a low oxidation state. However, derivatives of the diamine, such as imines or amides formed through reactions at the primary amine, can be readily reduced. For example, an imine formed from the condensation of the primary amine with a ketone can be reduced to a secondary amine using reducing agents like sodium borohydride. Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride.

Mechanistic Elucidation of Reactions Involving this compound

Detailed mechanistic studies specifically involving this compound are scarce in the scientific literature. However, by examining studies of similar chiral diamines, we can infer potential reaction pathways and the role of this compound in catalytic processes.

Detailed Reaction Pathway Investigations

In many reactions, chiral diamines like this compound function as ligands for metal catalysts. In such cases, the reaction pathway involves the formation of a metal-diamine complex. The stereochemistry of the diamine plays a crucial role in directing the stereochemical outcome of the reaction, leading to the formation of chiral products.

For instance, in asymmetric hydrogenation reactions, a chiral diamine can coordinate to a metal center (e.g., ruthenium or rhodium), creating a chiral catalytic environment. The substrate then coordinates to this complex, and the subsequent transfer of hydrogen occurs in a stereoselective manner. The precise mechanism, including the nature of the active catalytic species and the transition states, would require detailed kinetic and spectroscopic studies.

Identification of Catalytic Intermediates

The identification of catalytic intermediates is key to understanding the mechanism of a catalyzed reaction. For reactions involving this compound as a ligand, these intermediates would be metal complexes. Spectroscopic techniques such as NMR, X-ray crystallography, and mass spectrometry are powerful tools for characterizing such intermediates.

While no specific catalytic intermediates involving this compound have been reported, studies on similar systems provide insights. For example, in some catalytic cycles, the diamine may not remain coordinated to the metal throughout the entire process but may be involved in proton transfer steps or in the regeneration of the active catalyst. The steric and electronic properties of the isopropyl and methyl groups on the nitrogen atoms would significantly influence the stability and reactivity of any such intermediates.

Kinetic Isotope Effect Studies

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIE studies are a powerful tool in physical organic chemistry to elucidate reaction mechanisms, particularly the nature of transition states. princeton.edu For a molecule like this compound, KIE studies could provide insight into reactions involving the cleavage of C-H or N-H bonds. For instance, substituting a hydrogen atom on the primary amine group (–NH₂) or on the carbon backbone with its heavier isotope, deuterium (B1214612) (D), could reveal the extent to which these bonds are broken in the rate-determining step of a reaction, such as an oxidation or an elimination reaction. princeton.edunih.gov

Despite the utility of this technique, a comprehensive search of scientific databases and chemical literature indicates that no kinetic isotope effect studies have been published specifically for this compound. Research in this area has been applied to other amine oxidases and nucleophilic substitution reactions to distinguish between reaction pathways, but data for this specific diamine is not available. wikipedia.orgnih.gov

Derivatization for Research and Advanced Chemical Applications

Derivatization involves chemically modifying a compound to produce a new compound with different properties, often for specific applications. The multiple reactive sites on this compound—the primary amine, the secondary amine, and the tertiary amine—make it a theoretically versatile substrate for derivatization.

Synthesis of Amide Derivatives for Spectroscopic Probes

The primary amine group of this compound is a prime target for conversion into an amide through reaction with acyl chlorides, anhydrides, or carboxylic acids. sphinxsai.comyoutube.com Such amide derivatives can be designed to function as spectroscopic probes. For example, by acylating the amine with a molecule containing a fluorophore, such as a nitrobenzoxadiazole (NBD) group, a fluorescent probe could be created. nih.govrsc.org The fluorescence properties of such probes can be sensitive to the local environment, making them useful for studying biological systems or chemical processes. rsc.org The synthesis of β-amino-α-hydroxy amide derivatives has been a strategy for creating enzyme inhibitors. sci-hub.senih.gov

However, there are no specific examples in the literature detailing the synthesis of amide derivatives from this compound for the purpose of creating spectroscopic probes. While the general chemistry is well-established, its application to this particular molecule has not been documented. nih.gov

Quaternization and Salt Formation for Specific Research Purposes

The tertiary amine function within the this compound structure can be alkylated to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, typically involves reaction with an alkyl halide. nih.govmdpi.com Quaternary ammonium salts have a wide range of applications, including as antimicrobial agents, surfactants, and phase-transfer catalysts. acs.orgnih.govgoogle.com The formation of such salts from this diamine would impart a permanent positive charge, significantly altering its solubility and interfacial properties. These derivatives could be investigated for their biological activity or as specialized reagents in organic synthesis. rsc.orggoogle.com

A review of the available research shows no specific studies on the quaternization of this compound or the characterization and application of its resulting quaternary ammonium salts.

Functionalization for Advanced Materials Precursors

The presence of multiple amine groups allows this compound to be considered as a potential monomer or cross-linking agent in polymer synthesis. The primary and secondary amines can react with compounds like epoxides or cyclic carbonates to form polymer networks, such as polyurethanes or epoxy resins. mdpi.comacs.org Such functionalization could be used to create materials with tailored thermal and mechanical properties. For instance, diamines are used to create polymer-supported catalysts and functionalized surfaces. nih.govnih.gov

While the principles of using diamines as precursors for advanced materials are well-established, research specifically employing this compound for this purpose has not been published.

Solvent Effects and Medium Influence on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. For a molecule with the functional groups of this compound, solvent effects would be particularly significant.

Polarity and Hydrogen Bonding Effects

The reactivity of amines is highly sensitive to the polarity of the solvent and its ability to participate in hydrogen bonding. scispace.com In general, polar solvents can stabilize charged intermediates and transition states, potentially accelerating certain reaction types. Conversely, hydrogen bonding between the solvent and the amine's N-H or lone pair electrons can affect the amine's nucleophilicity. researchgate.netnih.gov For example, a protic solvent (like water or ethanol) can form hydrogen bonds with the amine lone pairs, which may decrease its nucleophilicity compared to its reactivity in an aprotic solvent (like THF or dichloromethane). scispace.com

The stability of hydrogen-bonded complexes is generally favored in nonpolar solvents and decreases with increasing solvent polarity. nih.govresearchgate.net However, specific interactions can sometimes lead to stabilization in more polar environments. nih.gov While these general principles are fundamental to understanding the reactivity of amines, no specific experimental or computational studies have been published that detail the quantitative effects of solvent polarity or hydrogen bonding on the reactivity of this compound.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Strategies

Catalytic Functions and Applications

While specific documented uses of (2-Aminopropyl)(methyl)(propan-2-yl)amine as a primary catalytic solvent system are not extensively reported in publicly available literature, its structural features—a chiral diamine with both a secondary and a tertiary amine group—suggest several potential roles in catalysis. The principles governing the use of similar chiral and N-alkylated diamines in catalysis provide a strong basis for understanding its potential applications.

The role of a solvent in a chemical reaction is multifaceted, influencing reactant solubility, transition state stabilization, and even the catalytic pathway itself. In the context of amine reactions, the solvent can be a passive medium or an active participant. While this compound is not primarily documented as a bulk solvent for catalysis, its properties as a functional amine allow it to act as a co-solvent, an additive, or a ligand that constitutes part of the catalytic system, profoundly influencing the reaction environment.

Amines, particularly diamines, can serve multiple functions in a catalytic setting. nih.gov They can act as hydrogen bond donors or acceptors, Lewis bases to activate substrates or catalysts, and as ligands that coordinate to metal centers, thereby modifying the catalyst's reactivity and selectivity. nih.govnih.gov The presence of both a secondary and a tertiary amine in this compound offers distinct functionalities. The secondary amine can participate in hydrogen bonding and can be deprotonated to form an amide, which can act as a potent nucleophile or a chiral base. acs.org The tertiary amine, on the other hand, primarily functions as a Lewis base and a coordination site for metal catalysts. acs.org